Methyl 5'-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothieno pyrimidine moiety fused with a bithiophene carboxylate group. The presence of these heterocyclic rings makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothieno Pyrimidine Moiety: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile at elevated temperatures.
Thioacetylation: The benzothieno pyrimidine intermediate is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst such as triethylamine.
Coupling with Bithiophene Carboxylate: The final step involves the coupling of the thioacetylated intermediate with a bithiophene carboxylate derivative. This is typically achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: EDCI, DMAP
Solvents: Ethanol, acetonitrile, dichloromethane
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic or electrophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors involved in diseases like cancer and inflammation.
Materials Science: The heterocyclic rings in the compound can be utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or modulation of their activity. Additionally, the thioacetyl group can undergo nucleophilic attack, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 5-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-pyrimidin-4-one
Uniqueness
Methyl 5’-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-2,3’-bithiophene-4’-carboxylate stands out due to its combination of benzothieno pyrimidine and bithiophene carboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H19N3O3S4 |
---|---|
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
methyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N3O3S4/c1-28-22(27)18-13(14-7-4-8-29-14)9-30-21(18)25-16(26)10-31-19-17-12-5-2-3-6-15(12)32-20(17)24-11-23-19/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,25,26) |
InChI-Schlüssel |
UDOFXROVRJMAKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.